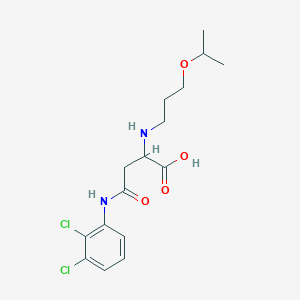
4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Molecular Docking and Vibrational Studies
A study by Vanasundari et al. (2018) on closely related compounds provides a comprehensive understanding of the molecular structure through experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations. This research highlights the compound's stability, charge delocalization, and potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizabilities. Additionally, the study suggests its biological activities, particularly as inhibitors of Placenta growth factor (PIGF-1), indicating potential pharmacological importance. This underscores the compound's relevance in both material science and biological research applications (Vanasundari et al., 2018).
Spectroscopic and Supramolecular Studies
Research on chloramphenicol derivatives, such as those by Fernandes et al. (2017), though not directly related to the queried compound, sheds light on the importance of vibrational spectroscopy (Raman and infrared) supported by DFT calculations for understanding chemical structures. This study particularly emphasizes the role of hydrogen bonding and non-conventional interactions (e.g., CH⋯O, CH⋯π, π-π stacking) in the molecular architecture, relevant for designing compounds with specific properties and activities (Fernandes et al., 2017).
Liquid Crystalline Properties
López-Velázquez et al. (2012) explored compounds with similar structural motifs, focusing on their liquid crystalline properties. The study investigates the phase transitions and the liquid crystalline character through differential scanning calorimetry (DSC) and variable temperature X-ray diffraction (VTXRD). Such research underscores the potential application of these compounds in creating new macromolecules with side chain liquid crystals, relevant for advanced material science applications (López-Velázquez et al., 2012).
Biochemical Pharmacology and Enzyme Inhibition
Tang et al. (2006) investigated 4-Methylthio-2-oxobutanoic acid (MTOB), a compound from the methionine salvage pathway, for its effects on cell lines. While this study focuses on a different but structurally similar compound, it highlights the importance of biochemical pathways in understanding the physiological impact of chemical compounds. The study found that MTOB induces apoptosis independently of ornithine decarboxylase down-regulation, suggesting a unique mechanism of action that could inspire research into related compounds (Tang et al., 2006).
properties
IUPAC Name |
4-(2,3-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-12-6-3-5-11(17)15(12)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPHWLJZRQPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

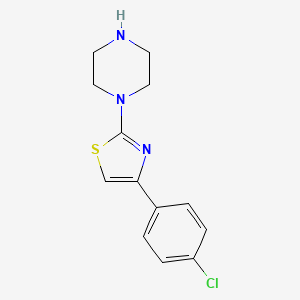


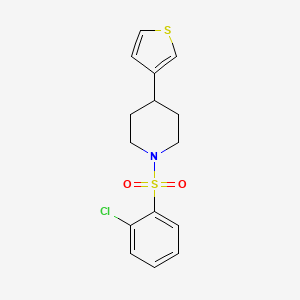
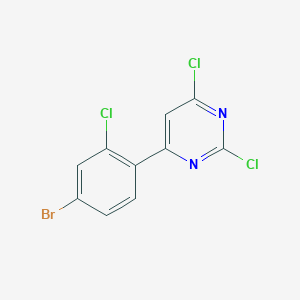
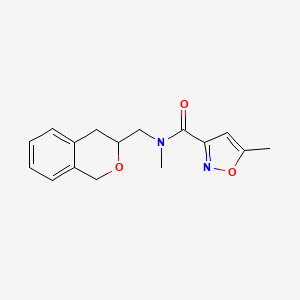
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)
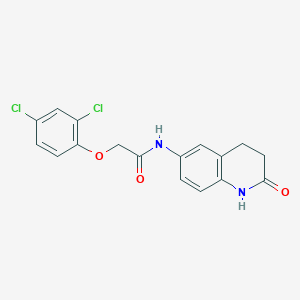
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)
![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)